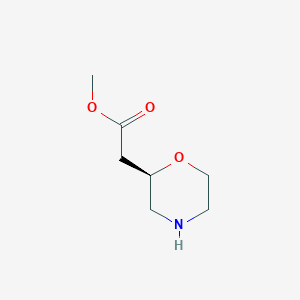

Methyl 2-((r)-morpholin-2-yl)acetate

Description

Methyl 2-((R)-morpholin-2-yl)acetate (CAS: 1187932-65-5) is a chiral morpholine derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol (unprotonated form) . The compound features a morpholine ring fused with an acetate ester group at the 2-position, with stereochemical specificity at the morpholine’s chiral center (R-configuration). Its hydrochloride salt (C₇H₁₄ClNO₃, MW: 195.64 g/mol) is commonly used in pharmaceutical synthesis due to enhanced solubility .

Propriétés

Formule moléculaire |

C7H13NO3 |

|---|---|

Poids moléculaire |

159.18 g/mol |

Nom IUPAC |

methyl 2-[(2R)-morpholin-2-yl]acetate |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |

Clé InChI |

PVCYXJXAUBLSJG-ZCFIWIBFSA-N |

SMILES isomérique |

COC(=O)C[C@@H]1CNCCO1 |

SMILES canonique |

COC(=O)CC1CNCCO1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(®-morpholin-2-yl)acetate typically involves the esterification of 2-morpholinoacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

2-Morpholinoacetic acid+MethanolH2SO4Methyl 2-((r)-morpholin-2-yl)acetate+Water

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(®-morpholin-2-yl)acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the efficiency of the esterification process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(®-morpholin-2-yl)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 2-morpholinoacetic acid and methanol.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Substitution: Amines, heat.

Major Products

Hydrolysis: 2-Morpholinoacetic acid and methanol.

Reduction: 2-Morpholinoethanol.

Substitution: Corresponding amides.

Applications De Recherche Scientifique

Methyl 2-(®-morpholin-2-yl)acetate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions involving esters.

Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.

Industry: It is used as a solvent and a reagent in the production of polymers and resins.

Mécanisme D'action

The mechanism of action of Methyl 2-(®-morpholin-2-yl)acetate involves its hydrolysis to release 2-morpholinoacetic acid and methanol. The morpholine ring can interact with various biological targets, including enzymes and receptors, modulating their activity. The ester bond’s stability and reactivity play a crucial role in its function as a prodrug or an intermediate in biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following table summarizes key structural, physicochemical, and functional differences between Methyl 2-((R)-morpholin-2-yl)acetate and related compounds:

Structural and Functional Differences

Morpholine vs. Piperidine/Pyrrolidine Analogs

- Ring Size and Basicity : The morpholine ring (6-membered, oxygen-containing) in Methyl 2-((R)-morpholin-2-yl)acetate provides moderate basicity (pKa ~7.5) compared to piperidine (6-membered, fully saturated, pKa ~11) or pyrrolidine (5-membered, pKa ~10). This impacts solubility and receptor binding .

Substituent Effects

- Aryl Groups : Methyl 2-phenylacetoacetate (β-ketoester) and Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate exhibit higher lipophilicity due to phenyl groups, making them suitable for CNS-targeting compounds .

- Polar Substituents: Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate’s 4-methoxyphenoxy group enhances hydrogen-bonding capacity, improving solubility in aqueous media .

Stereochemical Variations

Physicochemical Properties

- Collision Cross-Section (CCS): Methyl 2-((R)-morpholin-2-yl)acetate’s CCS (134.4 Ų for [M+H]+) is smaller than Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate due to reduced steric bulk .

- Solubility : The hydrochloride salt of Methyl 2-((R)-morpholin-2-yl)acetate has higher aqueous solubility (~50 mg/mL) compared to neutral analogs like Methyl 2-phenylacetoacetate (<10 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.